molecular formula C13H8N2O B1590764 1,10-Phenanthroline-4-carbaldehyde CAS No. 31301-30-1

1,10-Phenanthroline-4-carbaldehyde

Cat. No. B1590764
CAS RN: 31301-30-1
M. Wt: 208.21 g/mol
InChI Key: DBLDVGMUYWAEMK-UHFFFAOYSA-N
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Description

1,10-Phenanthroline-4-carbaldehyde is a chemical compound with the molecular formula C13H8N2O . It belongs to the class of organic compounds known as phenanthrolines .


Synthesis Analysis

The synthesis of 1,10-Phenanthroline-4-carbaldehyde involves multiple steps. For instance, one study describes the synthesis of a related compound, 7-((Hydroxyimino)methyl)-1,10-phenanthroline-4-carbaldehyde oxime, in two steps starting from 4,7-dimethyl-1,10-phenanthroline .


Molecular Structure Analysis

The molecular structure of 1,10-Phenanthroline-4-carbaldehyde is characterized by its molecular formula C13H8N2O. It has an average mass of 208.215 Da and a monoisotopic mass of 208.063660 Da .


Chemical Reactions Analysis

The chemical reactions involving 1,10-Phenanthroline-4-carbaldehyde are complex and varied. For example, one study reports that this compound can be used as a fluorogenic probe for the detection of hypochlorite ion in aqueous solution .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,10-Phenanthroline-4-carbaldehyde are characterized by its molecular formula C13H8N2O, average mass of 208.215 Da, and monoisotopic mass of 208.063660 Da .

Scientific Research Applications

Fluorescent Probes and Ion Recognition

1,10-Phenanthroline-4-carbaldehyde derivatives have been studied for their application as fluorescent probes. For instance, a study explored the synthesis of a probe from 1,10-phenanthroline-4-carbaldehyde oxime, which showed a significant enhancement in emission intensity when exposed to hypochlorite ions in aqueous solutions. This probe also demonstrated responsiveness to metal ions like Zn²⁺, Cd²⁺, Ni²⁺, and Cu²⁺, showcasing its potential in ion recognition applications (Algi, 2016).

Luminescent Materials and Sensitization

The compound has been used in the synthesis of luminescent materials. A study involving the synthesis of a ligand with 1,10-phenanthroline and its complex with Sm(III) showed that the addition of 1,10-phenanthroline enhanced the luminescence activity of the complex through an energy-transfer pathway. This suggests that 1,10-phenanthroline derivatives can act as excellent sensitizers in luminescent materials (Li et al., 2015).

Coordination Chemistry

Research in coordination chemistry has highlighted the application of 1,10-phenanthroline-4-carbaldehyde derivatives in forming metal complexes. For example, complexes formed with bivalent metals such as iron, cobalt, nickel, and copper have been described, underscoring the compound's utility in this field (Abushamleh & Goodwin, 1980).

Synthesis of New Ligands

The versatility of 1,10-phenanthroline-4-carbaldehyde is further exhibited in the synthesis of new ligands for potential use in catalyst exploration. A study demonstrates its reaction with aldehydes and ketones, leading to a range of phenanthroline derivatives (Weitgenant et al., 2004).

Magnetic Properties and Spin-Crossover Compounds

In the area of magnetic properties, the compound has been utilized in studying spin-crossover phenomena. For instance, a compound containing 1,10-phenanthroline-2-carbaldehyde phenylhydrazone exhibited a temperature-dependent hysteresis upon exposure to light, which is significant for understanding spin-crossover behavior (Renz et al., 2000).

Safety And Hazards

1,10-Phenanthroline-4-carbaldehyde is considered hazardous. It is toxic if swallowed and may cause damage to organs through prolonged or repeated exposure . Contact with skin and eyes should be avoided, and it should be stored locked up .

Future Directions

Future research on 1,10-Phenanthroline-4-carbaldehyde could focus on its potential applications. For instance, it has been suggested that this compound could be used as a fluorogenic probe for the detection of hypochlorite ion in aqueous solution . Further studies could also explore its interactions with various targets and its potential therapeutic applications .

properties

IUPAC Name

1,10-phenanthroline-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O/c16-8-10-5-7-15-13-11(10)4-3-9-2-1-6-14-12(9)13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLDVGMUYWAEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=NC=CC(=C3C=C2)C=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562935
Record name 1,10-Phenanthroline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,10-Phenanthroline-4-carbaldehyde

CAS RN

31301-30-1
Record name 1,10-Phenanthroline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
MP Algi - Journal of fluorescence, 2016 - Springer
In this study, the synthesis of 7-((Hydroxyimino)methyl)-1,10-phenanthroline-4-carbaldehyde oxime (1) in two steps starting from 4,7-dimethyl-1,10-phenanthroline (2) is reported. It is …
Number of citations: 13 link.springer.com
M Pamuk Algı - 2016 - acikerisim.aksaray.edu.tr
In this study, the synthesis of 7-((Hydroxyimino)methyl)-1,10-phenanthroline-4-carbaldehyde oxime (1) in two steps starting from 4,7-dimethyl-1,10-phenanthroline (2) is reported. It is …
Number of citations: 0 acikerisim.aksaray.edu.tr
N Ceylan, G Gümrükçü, GK Karaoğlan, A Gül - Synthetic Metals, 2015 - Elsevier
A novel unsymmetrically substituted zinc (II) phthalocyanine was synthesized through a multistep reaction sequence starting first with cyclotetramerization of 4-(4-nitrophenoxy) …
Number of citations: 15 www.sciencedirect.com
K Rui, ZY Wang, QZ Yuan, DK Cao - Dalton Transactions, 2019 - pubs.rsc.org
Complex [Ir(dfppy)2(phca)]PF6 (1) has been synthesized, which contains an aldehyde group in the N^N ligand phca = 1,10-phenanthroline-4-carbaldehyde, with the aim of exploring …
Number of citations: 3 pubs.rsc.org
W Jiang, C Hong, H Wei, Z Wu, Z Bian, C Huang - Inorganica Chimica Acta, 2017 - Elsevier
A green-emitting iridium(III) complex Ir(dfppy) 2 (cbphen) (dfppy = 2-(4′,6′-difluoro-phenyl)pyridine, cbphen = 4-carboxylate-phenanthroline) was synthesized and fully characterized. …
Number of citations: 11 www.sciencedirect.com
S Enbanathan, S Manickam, S Munusamy… - New Journal of …, 2022 - pubs.rsc.org
A novel oxime-based fluorescent chemosensor (E)-2-(4′-(7,8,13,14-tetrahydrodibenzo[a,i]phenanthridin-5-yl)-[1,1′-biphenyl]-4-yl)ethen-1-ol (PBO) has been developed for the …
Number of citations: 16 pubs.rsc.org
IO Bisiriyu - 2022 - ujcontent.uj.ac.za
The problem of maintaining excellent water quality for residential use and aquatic life continues to be a challenge. Pollutants from natural sources, such as volcanic eruptions, and …
Number of citations: 2 ujcontent.uj.ac.za
M NALÇAKAN - ALL IN ONE CONFERENCES, 2015 - icntcconference.com
The main aim of this study, improving the new positive (anodic) electrolyte solutions for VRB system which can be used an alternative energy storage system to conventional systems …
Number of citations: 1 icntcconference.com
T KAMIZONO, S SHIBATA, T HIROSE - 科学分析支援センターの課題と … - mlsrc.saitama-u.ac.jp
Efficient synthesis of an asymmetric bridging ligand 1, trans–1, 4–bis (1, 10–phenanthrolin–4–yl)–1–butene, was reported by the use of 8–aminoquinoline as a starting material. The …
Number of citations: 2 www.mlsrc.saitama-u.ac.jp
LJ Allen - 2012 - search.proquest.com
The need for safer chemical practices and conservation of raw materials is a growing necessity in a rapidly evolving world. Green chemistry, the development of environmentally …
Number of citations: 0 search.proquest.com

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